molecular formula C26H28N4O7 B11433907 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No.: B11433907
M. Wt: 508.5 g/mol
InChI Key: HAQVXKREFHQAKR-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety, a quinazolinone core, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically involves multiple steps. The starting materials often include benzo[d][1,3]dioxole derivatives, quinazolinone precursors, and tetrahydrofuran derivatives. The synthetic route may involve:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through cyclization reactions involving catechol and formaldehyde.

    Synthesis of the quinazolinone core: This step may involve the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Incorporation of the tetrahydrofuran ring: This can be done through nucleophilic substitution reactions involving tetrahydrofuran derivatives.

    Final coupling step: The final step involves coupling the benzo[d][1,3]dioxole moiety with the quinazolinone core and the tetrahydrofuran ring under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,4-dioxo-1-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)propanamide is unique due to its complex structure, which includes multiple functional groups and rings, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H28N4O7

Molecular Weight

508.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[2,4-dioxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]quinazolin-3-yl]propanamide

InChI

InChI=1S/C26H28N4O7/c31-23(27-13-17-7-8-21-22(12-17)37-16-36-21)9-10-29-25(33)19-5-1-2-6-20(19)30(26(29)34)15-24(32)28-14-18-4-3-11-35-18/h1-2,5-8,12,18H,3-4,9-11,13-16H2,(H,27,31)(H,28,32)

InChI Key

HAQVXKREFHQAKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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